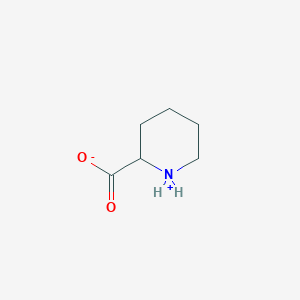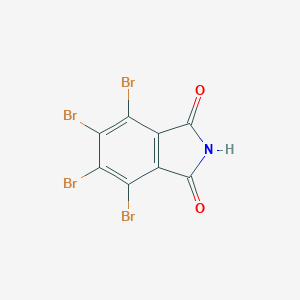
3,4,5,6-四溴邻苯二酰亚胺
描述
Core-tetrasubstituted Naphthalene Diimides: Synthesis and Properties
Synthesis Analysis The synthesis of core-tetrasubstituted naphthalene diimides (NDIs) begins with the bromination of naphthalene dianhydride to produce 2,3,6,7-tetrabromonaphthalene dianhydride, which is achieved with high yield using dibromoisocyanuric acid . This tetrabrominated compound serves as a key precursor for further functionalization. The condensation with 2,6-diisopropylaniline yields tetrabromo-substituted NDIs, which can then undergo nucleophilic substitution with various nucleophiles such as alkoxy, alkylthio, and alkylamino groups to create a diverse set of core-tetrasubstituted NDI chromophores . An improved dehydrohalogenation-based imidization reaction has been developed to facilitate the synthesis of these NDIs .
Molecular Structure Analysis The molecular structure of the synthesized N,N'-Bis(n-octyl)-2,3,6,7-tetrabromonaphthalene diimide (TBNDI) has been characterized using high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance ((1)H NMR), carbon-13 nuclear magnetic resonance ((13)C NMR), elemental analyses, Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-vis), and single-crystal X-ray analysis . These techniques confirm the successful synthesis and provide detailed insights into the molecular structure of the TBNDIs.
Chemical Reactions Analysis The nucleophilic substitution reactions of tetrabromosubstituted NDIs with aniline have been studied to understand the regioselectivity, which is influenced by the reaction solvents and additives . Different regioisomeric products can be formed, and the use of tetrabutylammonium fluoride (TBAF) as an additive has a significant effect on directing the regioselectivity of the reaction . This understanding is crucial for the selective synthesis of specific NDI derivatives.
Physical and Chemical Properties Analysis The optical and electrochemical properties of the core-tetrasubstituted NDIs have been investigated. The absorption maxima of tetraamino NDIs are significantly shifted compared to other core-functionalized NDIs, indicating the influence of the electronic nature and number of core substituents . The synthesized polyimides from a novel dianhydride exhibit high thermal stability, with glass transition temperatures above 400 degrees Celsius and decomposition temperatures above 420 degrees Celsius . The polyamides containing pendant chlorinated phthalimide groups also show high thermal stability, with no glass transition up to 350 degrees Celsius, and possess low dielectric constants and good tensile properties .
科学研究应用
Inhibition of Protein Kinase CK2
3,4,5,6-Tetrabromophthalimide and its derivatives have been studied for their effects on the activity of human protein kinase CK2. Some derivatives, particularly those with N-hydroxypropyl substituents, showed notable activity against this kinase, which plays a crucial role in various cellular processes (Najda-Bernatowicz et al., 2009).
Development of Polyamides
The compound has been used in the synthesis of new polyamides containing pendant chlorinated phthalimide groups. These polyamides exhibit high thermal stability, solubility in polar amidic solvents, and good tensile properties, making them suitable for various industrial applications (Hamciuc et al., 1997).
Synthesis of Naphthalene Diimides
It is also a precursor in the synthesis of core-tetrasubstituted naphthalene diimides (NDIs). These NDIs, due to their optical and electrochemical properties, are of interest in the development of new chromophores and potential applications in electronic devices (Röger & Würthner, 2007).
Photographic and Photochemical Studies
In photographic and photochemical research, derivatives of 3,4,5,6-Tetrabromophthalimide have been studied for their behavior in photochemical hydrogen abstraction and cyclisation processes. This research contributes to a better understanding of photochemical reactions in organic compounds (Bryant & Coyle, 1983).
Preparation of Photosensitive Polyimides
This compound is instrumental in the preparation of photosensitive polyimides used for optical applications. These materials have shown potential due to their colorless nature, high photosensitivity, and good photopatterning properties (Kim, Jang, & Harris, 2001).
Electrolytic Reduction Studies
The electrolytic reduction of 3,4,5,6-Tetrabromophthalimide has been studied to understand its chemical behavior in aqueous mediums at high current densities. This research provides insights into the electrochemical properties of phthalimide derivatives (Allen & Ocampo, 1956).
Antimicrobial Properties
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives exhibited moderate to low antimicrobial activities against selected species, contributing to the development of new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
安全和危害
属性
IUPAC Name |
4,5,6,7-tetrabromoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFTXHFUNIFHST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179160 | |
| Record name | 3,4,5,6-Tetrabromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrabromophthalimide | |
CAS RN |
24407-32-7 | |
| Record name | 3,4,5,6-Tetrabromophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24407-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrabromophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024407327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002695219 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5,6-Tetrabromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrabromophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

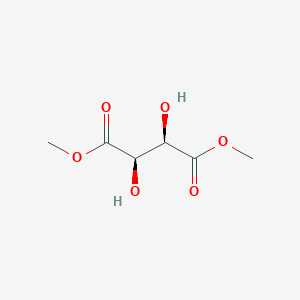
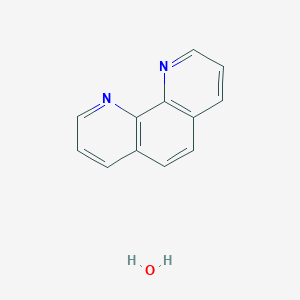
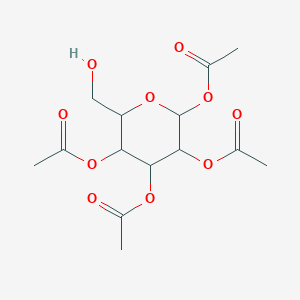
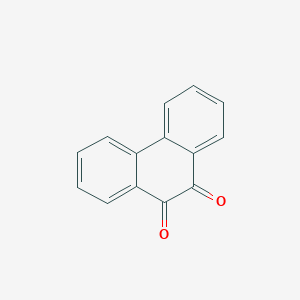
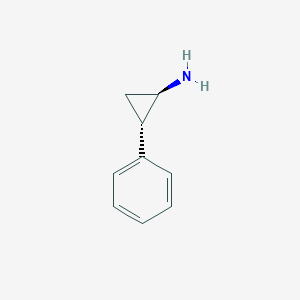
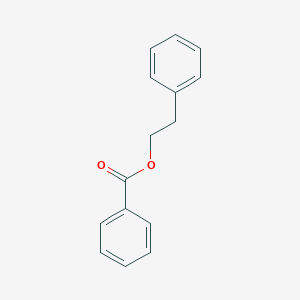
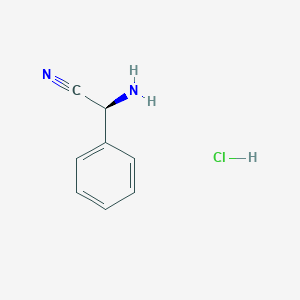
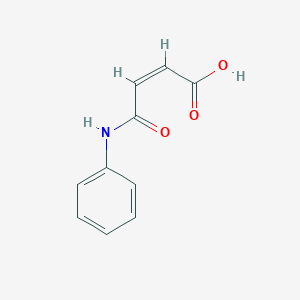
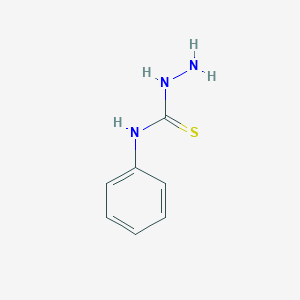
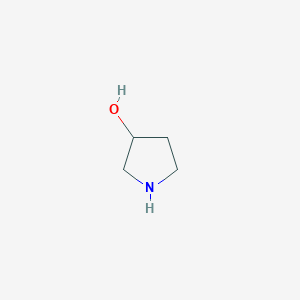
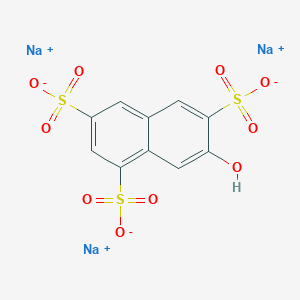

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
